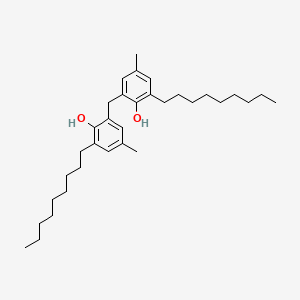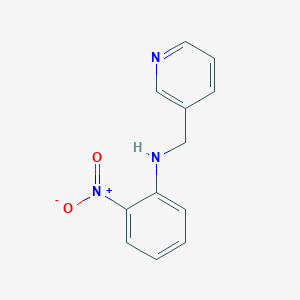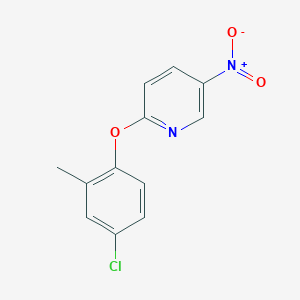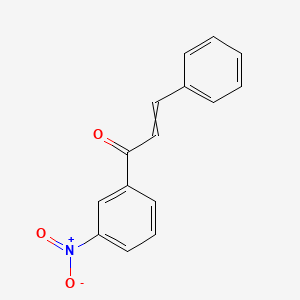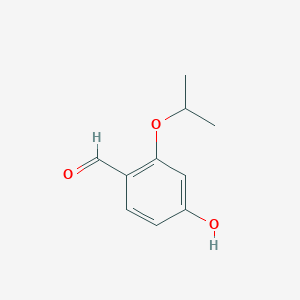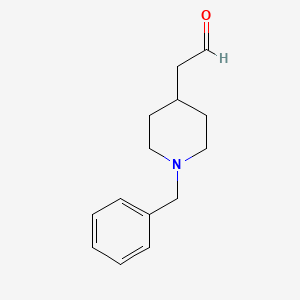
Kv3 modulator 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kv3 modulator 1 is a modulator of the Kv3 voltage-gated potassium channel . It has been extracted from patent WO2018020263A1, Compound X . This modulator has potential for the treatment of inflammatory pain .
Molecular Structure Analysis
The molecular weight of Kv3 modulator 1 is 380.40 and its formula is C20H20N4O4 . The exact mass is 380.15 . The elemental analysis shows that it contains Carbon (63.15%), Hydrogen (5.30%), Nitrogen (14.73%), and Oxygen (16.82%) .Mecanismo De Acción
Kv3 modulator 1 is a positive allosteric modulator of Kv3.1 and Kv3.2 channels . It involves positive cooperativity and preferential stabilization of the open state . The modulation allows fast-spiking PV+ interneurons to fire accurately at high frequencies to orchestrate the activity of neocortical networks .
Direcciones Futuras
Kv3 modulator 1 has potential therapeutic applications, particularly in the treatment of CNS disorders . Autifony Therapeutics has announced the commencement of a US Phase Ib study of AUT00201, a novel Kv3 modulator, in Progressive Myoclonic Epilepsy-7 (EPM7) . The discovery of a novel binding site for a positive modulator of a voltage-gated potassium channel could enable structure-based drug design on these targets with high therapeutic potential for the treatment of multiple CNS disorders .
Propiedades
Número CAS |
1380696-64-9 |
|---|---|
Nombre del producto |
Kv3 modulator 1 |
Fórmula molecular |
C20H20N4O4 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
5,5-dimethyl-3-[2-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyrimidin-5-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H20N4O4/c1-11-4-5-13(14-15(11)27-10-20(14)6-7-20)28-17-21-8-12(9-22-17)24-16(25)19(2,3)23-18(24)26/h4-5,8-9H,6-7,10H2,1-3H3,(H,23,26) |
Clave InChI |
JYHHQTRVJFMEGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)OC3=NC=C(C=N3)N4C(=O)C(NC4=O)(C)C)C5(CC5)CO2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

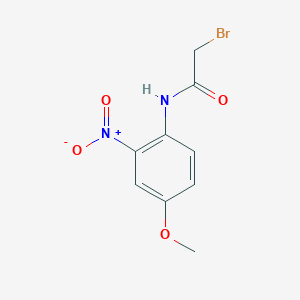
![(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanamine](/img/structure/B8777624.png)
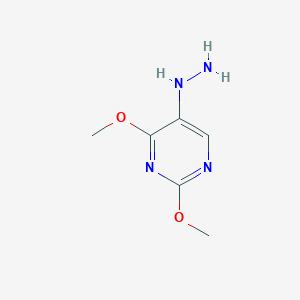
![2,8-dimethyl-5-(2-(pyridin-4-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8777642.png)
![5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B8777647.png)

